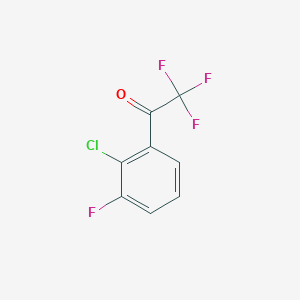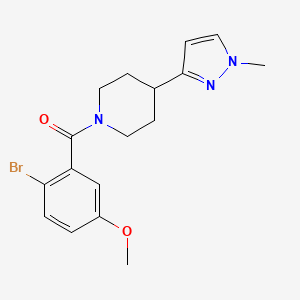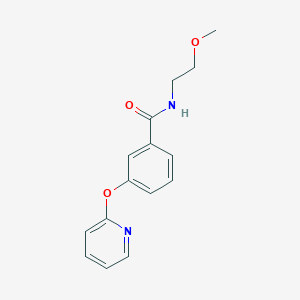
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK5498A, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine to form 2-(2-methoxyethylamino)nicotinic acid. This intermediate is then reacted with 3-aminobenzoyl chloride to form the final product.
Starting Materials
2-chloronicotinic acid, 2-methoxyethylamine, 3-aminobenzoyl chloride
Reaction
Step 1: 2-chloronicotinic acid is reacted with 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form 2-(2-methoxyethylamino)nicotinic acid., Step 2: 2-(2-methoxyethylamino)nicotinic acid is then reacted with 3-aminobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide., Step 3: The final product is purified by recrystallization or column chromatography.
Mécanisme D'action
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of gene expression.
Effets Biochimiques Et Physiologiques
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It has high yield and purity, making it easy to obtain for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide also has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide. One potential application is in the treatment of cancer. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in the treatment of inflammation and autoimmune diseases. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to reduce inflammation in animal models, and further studies are needed to determine its potential in clinical trials. Additionally, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and clinical trials.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit BET proteins, which are involved in the regulation of various genes, including those involved in cancer and inflammation. Studies have shown that N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide can inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGMLQZAJVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
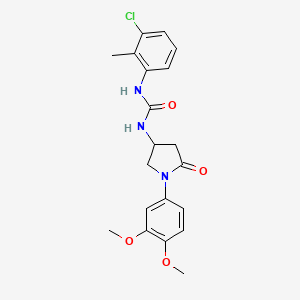
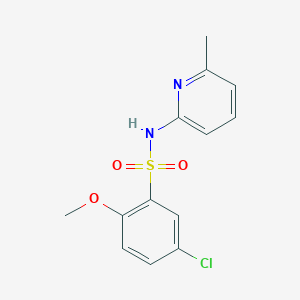
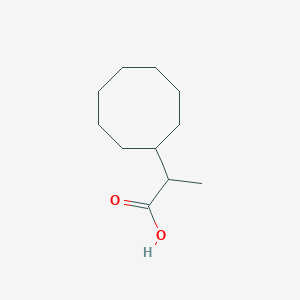
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
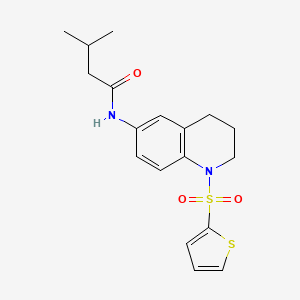
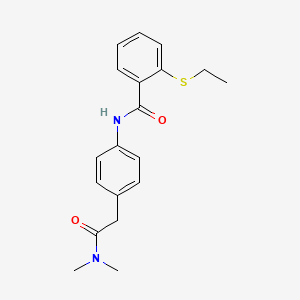
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)
